
1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
Descripción general
Descripción
The compound “1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine” is a heterocyclic organic compound . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry for the treatment of various diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves constructing the ring from different cyclic or acyclic precursors, while the second involves functionalizing preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular structure of “1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine” includes a pyrrolidine ring and a pyridine ring with a trifluoromethyl group attached . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions. For instance, pyroglutamic acid can react with sulfur tetrafluoride to afford enantiomerically pure (5S)-5-(trifluoromethyl)pyrrolidin-2-one . Further transformations can provide both γ-(S)-trifluoromethyl GABA and (2S)-2-(trifluoromethyl)pyrrolidine on a multigram scale .Aplicaciones Científicas De Investigación
Synthesis and Characterization
New Synthesis Methods : Marangoni et al. (2017) described a new, efficient method for synthesizing a series of 1-substituted 4-(trifluoromethyl)-5-(alkan-1-ol)-pyridin-2(1H)-imines, which could potentially include derivatives of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine (Marangoni et al., 2017).
Development of Anticancer Agents : Chavva et al. (2013) synthesized alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from related compounds, for potential use as anticancer agents (Chavva et al., 2013).
Building Blocks for Organic Synthesis
- Pyrrolidine Derivatives : Tsuge et al. (1997) synthesized 1-(3,3,3-Trifluoro-1-propenylsulfonyl)pyrrolidine, a compound structurally related to 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine, which could be used as a building block in the synthesis of trifluoromethylated compounds (Tsuge et al., 1997).
Pharmaceutical Research
Functionalized Pyrrolidines : Zhi et al. (2016) developed an asymmetric synthesis of trifluoromethyl-substituted pyrrolidines, which could be related to the research on 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine for potential medical applications (Zhi et al., 2016).
Pyrrole and Pyrrole Derivatives : Anderson and Liu (2000) discussed the broad range of biological molecules derived from pyrrole, including pyrrolidine derivatives. This implies the significance of compounds like 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine in biological applications (Anderson & Liu, 2000).
Novel Synthesis Techniques
- Synthesis of 4-(trifluoromethyl)pyrrolidines : Markitanov et al. (2016) reported on the synthesis of 4-(trifluoromethyl)pyrrolidines, providing insight into the methods of synthesizing related trifluoromethyl pyrrolidine compounds (Markitanov et al., 2016).
Direcciones Futuras
The future directions for research on “1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The design of new molecules could start by studying the binding conformation of similar compounds . Additionally, the influence of steric factors on biological activity and the structure-activity relationship of the studied compounds could be investigated .
Propiedades
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)7-1-2-9(15-5-7)16-4-3-8(14)6-16/h1-2,5,8H,3-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMPURKYECKBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594937 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine | |
CAS RN |
202267-15-0 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

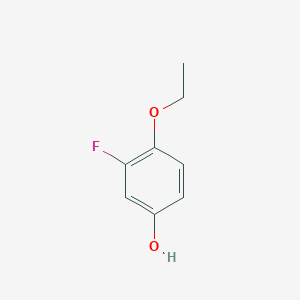
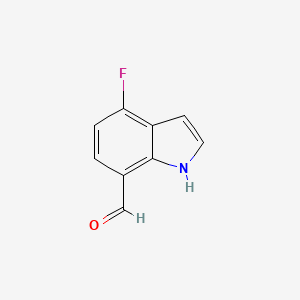
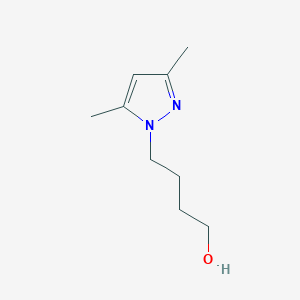

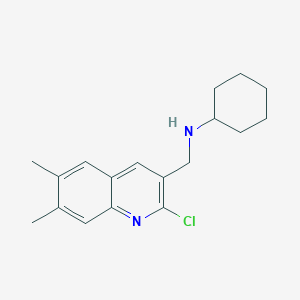
![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)


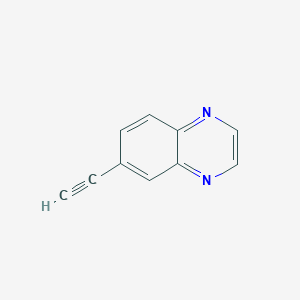


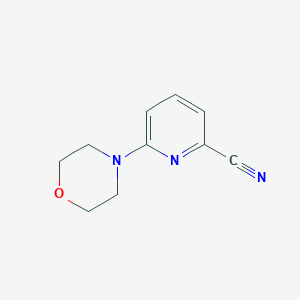
![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)
![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)